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Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and potential therapeutic efficacy

of OG-L002 hydrochloride and the established antidepressant, tranylcypromine. The

comparison is based on their mechanisms of action, supported by available experimental data.

Introduction
Tranylcypromine is a well-established monoamine oxidase (MAO) inhibitor used in the

treatment of major depressive disorder, particularly in cases of treatment-resistant depression.

[1][2] Its therapeutic effects are primarily attributed to its non-selective and irreversible inhibition

of both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters in the

brain.[1][2] More recently, tranylcypromine has also been identified as an inhibitor of Lysine-

Specific Demethylase 1 (LSD1), a histone demethylase implicated in various cellular

processes, including gene transcription.[3]

OG-L002 hydrochloride is a novel compound initially investigated for its potent and selective

inhibition of LSD1.[4][5] However, it also demonstrates significant inhibitory activity against both

MAO-A and MAO-B.[4][6] This dual-action profile suggests that OG-L002 hydrochloride may

have therapeutic potential in disorders where both MAO and LSD1 pathways are relevant. This

guide aims to provide a comparative analysis of these two compounds based on their known

enzymatic inhibition and available preclinical data.
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Data Presentation: Biochemical Potency
The following table summarizes the in vitro inhibitory potency of OG-L002 hydrochloride and

tranylcypromine against their primary targets.

Compound Target IC50 Ki Selectivity

OG-L002

hydrochloride
LSD1 20 nM[4][5] N/A

~36-fold vs.

MAO-B; ~69-fold

vs. MAO-A[5]

MAO-A 1.38 µM[4][6] N/A

MAO-B 0.72 µM[4][6] N/A

Tranylcypromine LSD1 20.7 µM[3] 242.7 µM[3]

~0.11-fold vs.

MAO-A; ~0.05-

fold vs. MAO-B

MAO-A 2.3 µM[3][7] 101.9 µM[3]

MAO-B 0.95 µM[3][7] 16 µM[3]

N/A: Not Available in the reviewed literature.

Mechanism of Action and Signaling Pathways
Both compounds increase synaptic monoamine levels by inhibiting MAO. However, their

differing potencies and selectivities for MAO subtypes and LSD1 suggest distinct

pharmacological profiles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b10764183?utm_src=pdf-body
https://www.caymanchem.com/product/17471/og-l002
https://www.selleckchem.com/products/og-l002.html
https://www.selleckchem.com/products/og-l002.html
https://www.caymanchem.com/product/17471/og-l002
https://www.medchemexpress.com/og-l002.html
https://www.caymanchem.com/product/17471/og-l002
https://www.medchemexpress.com/og-l002.html
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://www.abcam.com/en-us/products/biochemicals/tranylcypromine-mao-inhibitor-ab144526
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://www.abcam.com/en-us/products/biochemicals/tranylcypromine-mao-inhibitor-ab144526
https://bpsbioscience.com/tranylcypromine-2-pcpa-hemisulfate-salt-27305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron Synaptic Cleft

Postsynaptic Neuron

Mitochondria (Presynaptic)

Nucleus

Monoamines
(Serotonin, Norepinephrine,

Dopamine)

Synaptic VesiclePackaging Synaptic
Monoamines

Release

Postsynaptic
ReceptorsBinding

MAO-A & MAO-B

Degradation

Signal Transduction
(Antidepressant Effect)

LSD1 Histone H3 (H3K4me2)Demethylation Gene TranscriptionRegulation

OG-L002

Inhibition (Potent)

Inhibition (Very Potent)

Tranylcypromine

Inhibition (Potent)

Inhibition (Less Potent)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day 1: Pre-Test

Day 2: Test

Analysis

Place rodent in water cylinder
(15 minutes)

Administer Compound
(OG-L002, Tranylcypromine, or Vehicle)

Pre-treatment period
(30-60 minutes)

Place rodent in water cylinder
(5-6 minutes)

Record immobility time
(last 4 minutes)

Compare immobility time
between groups

Reduced immobility suggests
antidepressant-like effect

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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